molecular formula C18H15BrN2O2S B2708967 5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}pyridine-3-carboxamide CAS No. 2380191-13-7

5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}pyridine-3-carboxamide

Cat. No.: B2708967
CAS No.: 2380191-13-7
M. Wt: 403.29
InChI Key: DGVJCXSIPYOSKN-UHFFFAOYSA-N
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Description

5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group. The compound also contains a hydroxyethyl group attached to a phenyl ring, which is further substituted with a thiophene ring. This unique structure endows the compound with a variety of chemical and biological properties, making it of interest in multiple fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Carboxamide Formation: The carboxamide group can be introduced by reacting the brominated pyridine with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

    Hydroxyethylation: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where the phenyl ring is first functionalized with a leaving group (e.g., a halide), followed by reaction with an appropriate hydroxyethylating agent.

    Thiophene Substitution: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of the thiophene and pyridine rings can facilitate π-π stacking interactions, hydrogen bonding, and other non-covalent interactions that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-3-nitropyridine: Similar in structure but contains a nitro group instead of the hydroxyethyl and thiophene groups.

    5-Bromo-2-thiophenecarboxaldehyde: Contains a thiophene ring but lacks the pyridine and hydroxyethyl groups.

Uniqueness

5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}pyridine-3-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the thiophene and pyridine rings, along with the hydroxyethyl and carboxamide groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c19-15-8-14(9-20-10-15)18(23)21-11-16(22)12-3-5-13(6-4-12)17-2-1-7-24-17/h1-10,16,22H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVJCXSIPYOSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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